Hivproteasesubstrateiii
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Overview
Description
HIV-1 protease (PR) is an essential enzyme in the life cycle of HIV, the retrovirus responsible for AIDS. It plays a crucial role in processing newly synthesized polyproteins to create mature protein components within HIV virions. Without functional HIV-1 PR, the virions remain uninfectious .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- HIV-1 PR is initially synthesized as part of the Gag-Pol polyprotein.
- PR auto-processes to form mature PR enzymes, which then cleave the Gag-Pol polyproteins at specific sites.
- The mature PR exists as a 22 kDa homodimer, with each subunit containing 99 amino acids.
- The catalytic triad (Asp25, Thr26, and Gly27) is essential for its activity.
- Two molecular “flaps” move upon substrate association .
- Recombinant DNA technology is commonly used to produce HIV-1 PR for research and drug development.
Chemical Reactions Analysis
HIV-1 PR catalyzes peptide bond hydrolysis. It cleaves the Gag-Pol polyproteins at nine specific sites, yielding mature proteins. Common reactions include peptide bond cleavage, and the major products are individual functional proteins .
Scientific Research Applications
Chemistry: Studying enzyme kinetics, substrate specificity, and drug interactions.
Biology: Understanding viral replication and protein processing.
Medicine: Developing protease inhibitors for HIV treatment.
Industry: Enzyme engineering and drug design.
Comparison with Similar Compounds
- HIV-1 PR is unique due to its role in viral replication.
- Similar compounds include other aspartyl proteases, but none have the same function in retroviruses .
Remember that HIV-1 PR inhibitors have revolutionized HIV treatment, and understanding its biochemistry remains critical for ongoing research and drug development
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLUJTVRDIGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N19O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475109 |
Source
|
Record name | AGN-PC-00IZ1U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-36-3 |
Source
|
Record name | AGN-PC-00IZ1U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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